molecular formula C17H18N4OS B1436810 Olanzapine 2-Carboxaldehyde CAS No. 1330277-34-3

Olanzapine 2-Carboxaldehyde

Cat. No. B1436810
M. Wt: 326.4 g/mol
InChI Key: MSQVWUCKQZRTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olanzapine 2-Carboxaldehyde is a derivative of Olanzapine, which is an antipsychotic drug used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . It is a thienobenzodiazepine classified as an atypical or second-generation antipsychotic agent . The molecular formula of Olanzapine 2-Carboxaldehyde is C17H15D3N4OS .


Synthesis Analysis

The synthesis of Olanzapine derivatives has been studied. For instance, a synthetic preparation of compounds by reaction of olanzapine with the singlet oxygen mimic 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is presented .


Molecular Structure Analysis

The molecular structure of Olanzapine 2-Carboxaldehyde is closely related to that of Olanzapine. The crystal structure landscape of Olanzapine has been explored, and it has been found that Olanzapine cannot pack with an efficiency of more than 70%, which explains the role of solvent in stabilizing the solvate structures .


Physical And Chemical Properties Analysis

The solubility of two anhydrous forms of Olanzapine in pure solvents with different polarities in a temperature range of 20 to 60° Celsius (°C) has been studied . The impact of the solvents and the cooling rate on the nucleation temperature and the properties of the crystals obtained, crystal habit, crystal phase, and crystal size distribution has also been investigated .

Scientific Research Applications

Impact on Metabolic Pathways

  • Insulin Resistance and Hepatic Metabolism: Studies have demonstrated that Olanzapine induces insulin resistance by mediating the IRS/PI3K/Akt signaling pathway, leading to increased fasting plasma insulin concentration and hepatic triglyceride accumulation in male rats. This insight helps in understanding the biochemical basis behind some metabolic adverse effects associated with Olanzapine (Ren et al., 2019).
  • Liver Steatosis: Further research highlights the drug's role in up-regulating hepatic fatty acid transporters and inhibiting/down-regulating hepatic OCTN2, contributing to liver steatosis. These findings suggest pathways through which Olanzapine influences liver fat metabolism (Jiang et al., 2019).

Neurochemical Effects

  • Serotonin Receptor 2C and Weight Gain: Investigation into the neurochemical pathways affected by Olanzapine indicates its interaction with the serotonin receptor 2C (HTR2C) as a mechanism underlying drug-induced weight gain. This suggests a potential target for mitigating this adverse effect through specific receptor modulation (Lord et al., 2017).

Genetic and Epigenetic Factors

  • Genetic Variability in Metabolic Response: Research has identified genetic factors that may influence the variability in metabolic response to Olanzapine, including polymorphisms in the dopamine receptor D4 gene. These findings could lead to more personalized approaches to managing drug-induced metabolic side effects (Thomas et al., 2008).
  • Epigenetic Modulations: Studies have also explored how Olanzapine influences epigenetic modulations of the PPARγ pathway, suggesting a complex interaction between drug administration and lipid metabolism regulation at the genetic level. This research opens avenues for targeted interventions to address metabolic disorders induced by antipsychotic medication (Su et al., 2020).

Microbial Interaction

  • Interaction with the Gut Microbiome: An intriguing area of research is the interaction between Olanzapine and the gut microbiome, suggesting that the drug's weight gain side effects may be mediated through changes in the microbial composition. This highlights the significance of the microbiota in pharmacological effects and side effects (Morgan et al., 2014).

Safety And Hazards

Olanzapine is classified as having acute oral toxicity, causing skin irritation, causing serious eye irritation, and may cause drowsiness or dizziness . It is toxic if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVWUCKQZRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858247
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine 2-Carboxaldehyde

CAS RN

1330277-34-3
Record name 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine 2-Carboxaldehyde
Reactant of Route 2
Reactant of Route 2
Olanzapine 2-Carboxaldehyde
Reactant of Route 3
Olanzapine 2-Carboxaldehyde
Reactant of Route 4
Olanzapine 2-Carboxaldehyde
Reactant of Route 5
Olanzapine 2-Carboxaldehyde
Reactant of Route 6
Olanzapine 2-Carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.